molecular formula C7H12Br2O B14667194 1,1-Dibromo-2-butoxycyclopropane CAS No. 50525-80-9

1,1-Dibromo-2-butoxycyclopropane

Cat. No.: B14667194
CAS No.: 50525-80-9
M. Wt: 271.98 g/mol
InChI Key: CEJCEERKTIPTRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dibromo-2-butoxycyclopropane is a halogenated cyclopropane derivative characterized by two bromine atoms at the 1,1-positions and a butoxy group (-OC₄H₉) at the 2-position. Cyclopropane derivatives are structurally unique due to their strained three-membered ring, which confers high reactivity in organic transformations such as ring-opening reactions, nucleophilic substitutions, and catalytic processes . The butoxy group may enhance solubility in nonpolar solvents, while the electron-withdrawing bromine atoms could facilitate electrophilic reactivity.

Properties

CAS No.

50525-80-9

Molecular Formula

C7H12Br2O

Molecular Weight

271.98 g/mol

IUPAC Name

1,1-dibromo-2-butoxycyclopropane

InChI

InChI=1S/C7H12Br2O/c1-2-3-4-10-6-5-7(6,8)9/h6H,2-5H2,1H3

InChI Key

CEJCEERKTIPTRC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1CC1(Br)Br

Origin of Product

United States

Preparation Methods

1,1-Dibromo-2-butoxycyclopropane can be synthesized through several methods. One common approach involves the addition of dibromocarbene to butoxy-substituted alkenes. This reaction typically requires the presence of a strong base, such as potassium tert-butoxide, to generate the dibromocarbene intermediate. The reaction proceeds under mild conditions, often at room temperature, and yields the desired cyclopropane derivative .

Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. These methods often include continuous flow processes and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

1,1-Dibromo-2-butoxycyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different cyclopropane derivatives.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of 2-butoxycyclopropane.

    Oxidation Reactions: Oxidizing agents, such as potassium permanganate, can oxidize the butoxy group to form corresponding carboxylic acids.

Common reagents and conditions used in these reactions include strong bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1-Dibromo-2-butoxycyclopropane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-dibromo-2-butoxycyclopropane involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the strained cyclopropane ring and the electron-withdrawing bromine atoms. These features make it a potent electrophile, capable of reacting with nucleophiles in biological systems. The specific pathways and molecular targets depend on the context of its use, such as enzyme inhibition or antimicrobial activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Compound Name Substituents Molecular Formula CAS Number Key Features/Applications
1,1-Dibromo-2-butoxycyclopropane 1,1-dibromo, 2-butoxy C₇H₁₂Br₂O N/A Enhanced solubility; potential electrophilic reactivity
2-Bromo-1,1-dichlorocyclopropane 2-bromo, 1,1-dichloro C₃H₃BrCl₂ 40745-72-0 Halogenated intermediate; electron-withdrawing substituents
1,1-Dibromo-2-[1-[(trimethylsilyl)oxy]-3-buten-1-yl]cyclopropane 1,1-dibromo, 2-silyloxy-butenyl ~C₁₀H₁₈Br₂OSi 87462-26-8 Silyl-protected intermediate; steric hindrance from trimethylsilyl group

Key Differences:

  • Substituent Electronic Effects: The bromine and chlorine atoms in 2-Bromo-1,1-dichlorocyclopropane are strongly electron-withdrawing, favoring electrophilic attack. The trimethylsilyl (TMS) group in the silyloxy derivative serves as a protective moiety, enabling selective reactivity in multi-step syntheses.
  • Steric and Solubility Considerations: The butoxy group’s larger size compared to chlorine or TMS may reduce steric hindrance, improving accessibility in reactions.

Reactivity and Physicochemical Properties

  • This compound :

    • Predicted to undergo ring-opening reactions via nucleophilic attack at brominated positions, similar to other dibromocyclopropanes. The butoxy group may act as a weak leaving group or participate in hydrogen bonding.
    • Higher solubility in organic solvents (e.g., ethers, hydrocarbons) compared to halogen-dominated analogs .
  • 2-Bromo-1,1-dichlorocyclopropane :

    • The dichloro substitution enhances electrophilicity, making it reactive toward nucleophiles (e.g., Grignard reagents).
    • Lower solubility due to reduced alkyl chain length.
  • Silyloxy Derivative :

    • The TMS group stabilizes the oxygen atom, preventing undesired side reactions. This compound may be used in silicon-based cross-coupling or protection-deprotection strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.